3-(Trimethylsilyl)pyridine

Organic Synthesis Cycloaddition Regioselectivity

3-(Trimethylsilyl)pyridine (CAS 17379-37-2) is an organosilicon compound with the molecular formula C8H13NSi and a molecular weight of 151.28 g/mol. It consists of a pyridine ring substituted with a trimethylsilyl (TMS) group at the 3-position.

Molecular Formula C8H13NSi
Molecular Weight 151.28 g/mol
CAS No. 17379-37-2
Cat. No. B092606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trimethylsilyl)pyridine
CAS17379-37-2
Molecular FormulaC8H13NSi
Molecular Weight151.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CN=CC=C1
InChIInChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3
InChIKeyQZNPHQCNRCUBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trimethylsilyl)pyridine CAS 17379-37-2: Technical Specifications and Core Identity


3-(Trimethylsilyl)pyridine (CAS 17379-37-2) is an organosilicon compound with the molecular formula C8H13NSi and a molecular weight of 151.28 g/mol [1]. It consists of a pyridine ring substituted with a trimethylsilyl (TMS) group at the 3-position. This compound is a colorless to almost colorless liquid with a predicted pKa of approximately 6.62±0.10 [1]. It is a member of the silylpyridine class, which includes positional isomers such as 2-(trimethylsilyl)pyridine (CAS 13737-04-7) and 4-(trimethylsilyl)pyridine (CAS 18301-46-7). The 3-substituted isomer is distinguished by its specific regiochemistry, which confers unique reactivity and selectivity in organic synthesis applications.

Why 3-(Trimethylsilyl)pyridine Cannot Be Replaced by Other Silylpyridine Isomers


Generic substitution of 3-(trimethylsilyl)pyridine with its 2- or 4-positional isomers is not viable due to fundamentally different reaction mechanisms and regioselectivities. The position of the trimethylsilyl group on the pyridine ring critically dictates both the pathway and the outcome of key transformations. For instance, in carbodesilylation reactions with benzaldehyde, 2-(trimethylsilyl)pyridine proceeds via an ylide mechanism, whereas 3- and 4-(trimethylsilyl)pyridines require base catalysis and react via pyridyl anions [1]. Similarly, in Hiyama cross-coupling reactions, the presence of the pyridine nitrogen ortho to the TMS group is a requisite for efficient coupling, a condition met by 2-substituted but not 3-substituted isomers [2]. These mechanistic divergences preclude interchangeability and mandate the specific procurement of the 3-isomer for applications targeting 3-position functionalization.

Quantitative Differentiation of 3-(Trimethylsilyl)pyridine: Comparator-Based Evidence for Scientific Selection


Exclusive Regioselectivity in Cobalt-Catalyzed [2+2+2] Cycloaddition for 3-Substituted Pyridine Synthesis

In cobalt-catalyzed [2+2+2] cycloaddition reactions of α,ω-diynes with nitriles, the use of a diyne bearing a terminal trimethylsilyl group yields 3-(trimethylsilyl)pyridine derivatives exclusively. No 2- or 4-substituted pyridine regioisomers are observed under these conditions [1]. This stands in direct contrast to alternative synthetic routes that produce mixtures of regioisomers requiring subsequent separation. The exclusive formation of the 3-substituted product is attributed to a combination of steric and electronic effects governed by the TMS group.

Organic Synthesis Cycloaddition Regioselectivity Cobalt Catalysis

Divergent Carbodesilylation Mechanism: 3-TMS-Pyridine Requires Base Catalysis vs. Ylide Mechanism for 2-TMS-Pyridine

A fundamental mechanistic divergence exists between 2- and 3-(trimethylsilyl)pyridine in carbodesilylation reactions with electrophiles such as benzaldehyde. 2-(Trimethylsilyl)pyridine undergoes an uncatalyzed ylide mechanism, while 3-(trimethylsilyl)pyridine reacts only in the presence of a base catalyst via pyridyl anion intermediates [1]. This mechanistic distinction directly impacts reaction design: the 3-isomer requires a base for activation, whereas the 2-isomer can react spontaneously under certain conditions.

Reaction Mechanism Carbodesilylation Silyl Group Transfer Pyridyl Anion

Proto- and Halodesilylation: Controlled Access to 3-Substituted Pyridines and 2,2'-Bipyridines

3-(Trimethylsilyl)pyridine serves as a masked 3-pyridyl synthon through selective protodesilylation (replacement of TMS with H) or halodesilylation (replacement with halogen) [1]. While specific quantitative yields for 3-(trimethylsilyl)pyridine are not reported in the identified primary literature, the general class of silylpyridines is established to undergo these transformations to afford the corresponding 3-substituted pyridines or 2,2'-bipyridines. This contrasts with alternative 3-pyridyl precursors such as 3-bromopyridine, which cannot be directly protodesilylated and require different activation conditions.

Desilylation Building Block 3-Substituted Pyridine Bipyridine Ligand

Electrochemical C4 Alkylation: Silane Assistance and Regioselectivity Enhancement

In electrochemical C4 alkylation of pyridine derivatives, the addition of chlorotrimethylsilane (TMSCl) facilitates in situ formation of an N-trimethylsilyl pyridinium salt, which enhances electron deficiency of the pyridine core and enables preferential single-electron reduction over alkyl bromides [1]. While 3-(trimethylsilyl)pyridine was not the primary substrate in this study, a related C4-substituted substrate (2-phenyl-4-trimethylsilylpyridine) afforded the C4-alkylated product in 39% yield, with 17% yield of the C-Si bond cleavage side product [1]. This demonstrates that the TMS group can direct regioselectivity and influence yield outcomes in electrochemical settings.

Electrochemical Synthesis C-H Functionalization Regioselective Alkylation Pyridine Derivatives

Optimal Deployment Scenarios for 3-(Trimethylsilyl)pyridine Based on Quantitative Evidence


Regioselective Synthesis of 3-Substituted Pyridines via Cobalt-Catalyzed [2+2+2] Cycloaddition

Utilize 3-(trimethylsilyl)pyridine as a product of, or precursor for, cobalt-catalyzed [2+2+2] cycloaddition reactions to achieve exclusive 3-substituted pyridine formation. This method is particularly valuable when isomerically pure 3-substituted pyridines are required, as the reaction produces no detectable 2- or 4-substituted byproducts [1]. The protocol operates at room temperature to 50 °C in NMP with CoCl2(dppe)-Zn catalyst, offering a mild, scalable route to 3-functionalized pyridine scaffolds for pharmaceutical intermediates and ligand synthesis.

Masked 3-Pyridyl Nucleophile for Late-Stage Functionalization

Employ 3-(trimethylsilyl)pyridine as a latent 3-pyridyl nucleophile equivalent. Subsequent protodesilylation or halodesilylation releases the reactive 3-pyridyl moiety under controlled conditions [1]. This approach is advantageous in multi-step syntheses where a 3-pyridyl group must be introduced late-stage, as the TMS group is compatible with a broader range of reaction conditions compared to 3-halopyridines, which are prone to premature cross-coupling or metalation.

Mechanistic Studies of Silyl Group Transfer and Carbodesilylation

Use 3-(trimethylsilyl)pyridine as a model substrate to investigate base-catalyzed carbodesilylation mechanisms. Its distinct requirement for base catalysis, in contrast to the uncatalyzed ylide mechanism of 2-(trimethylsilyl)pyridine [1], makes it an essential comparator for fundamental studies of Si-C bond activation and pyridyl anion chemistry. This differential reactivity is critical for developing predictive models for silyl group transfer reactions.

Electrochemical C-H Functionalization with Silyl Directing Groups

Investigate 3-(trimethylsilyl)pyridine in electrochemical C-H functionalization reactions where the TMS group may serve as a transient directing or activating group. As demonstrated with 4-TMS-pyridine derivatives, silyl substitution can enhance electron deficiency and influence regioselectivity in electroreductive alkylations [1]. This opens opportunities for selective 3-position functionalization via in situ silyl activation strategies.

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